Phenylcyclohexane

概要

準備方法

合成経路と反応条件

デフラザコートの合成は、基本的なステロイド構造から始まり、複数のステップを伴います反応条件は通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用を伴います .

工業生産方法

デフラザコートの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、収率と純度を最適化するために設計されており、多くの場合、再結晶化やクロマトグラフィーなどの精製ステップを含み、最終製品が医薬品規格に適合することを保証します .

化学反応の分析

反応の種類

デフラザコートは、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、ステロイド骨格上の官能基を修飾し、生物活性を変える可能性があります。

還元: 還元反応は、特定の官能基の酸化状態を修飾するために使用でき、化合物の安定性と活性に影響を与えます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな有機溶媒などがあります。 条件は、多くの場合、目的の反応経路を確保するために、制御された温度とpHを伴います .

生成される主な生成物

これらの反応から生成される主な生成物は、通常、官能基が修飾されたデフラザコートの誘導体です。 これらの誘導体は、異なる薬理学的特性を持つことがあり、多くの場合、潜在的な治療上の利点について研究されています .

科学研究への応用

デフラザコートは、幅広い科学研究への応用があります。

化学: グルココルチコイドとその誘導体の反応性を研究するためのモデル化合物として使用されます。

生物学: 研究者は、デフラザコートを使用して、細胞および分子レベルでのグルココルチコイド作用のメカニズムを調査します。

医学: デュシェンヌ型筋ジストロフィーなどの疾患の治療における治療の可能性について広く研究されており、筋肉関連の合併症の遅延に役立ちます.

科学的研究の応用

Scientific Research Applications

Phenylcyclohexane has been utilized in various research domains:

-

Chromatography :

- It serves as a stationary phase in chromatographic techniques, particularly in phenyl columns where it enhances the separation efficiency of complex mixtures. Studies indicate that phenyl-type columns provide better performance for linear polycyclic aromatic hydrocarbons (PAHs) compared to traditional C18 columns .

- Biochemical Studies :

- Material Science :

- Toxicology and Safety Studies :

Data Tables

| Application Area | Description |

|---|---|

| Chromatography | Used as a stationary phase for enhanced separation of PAHs |

| Biochemical Studies | Acts as a substrate for selective oxidation reactions |

| Material Science | Serves as an additive in lithium-ion batteries to improve performance |

| Toxicology | Investigated for skin irritancy and effects on food intake in dermal studies |

Case Studies

-

Chromatographic Efficiency :

A study evaluated the retention times of various analytes on phenyl columns, demonstrating high selectivity and efficiency in separating complex mixtures containing PAHs . The results indicated that this compound significantly enhances the chromatographic performance compared to other stationary phases. -

Biocatalytic Oxidation :

Research on biocatalysis highlighted the use of this compound as a model compound for studying C-H bond activation mechanisms. The findings revealed that using directing groups could enable selective oxidation, showcasing its potential in synthetic organic chemistry . -

Battery Performance Improvement :

In battery technology, this compound was tested as an additive to lithium-ion batteries, resulting in improved thermal stability and cycle life. This application underscores its importance in developing more efficient energy storage solutions .

作用機序

デフラザコートは、グルココルチコイド受容体に結合することによって効果を発揮し、その後核に移行して、炎症および免疫応答に関与する特定の遺伝子の発現を調節します . 活性代謝物である21-デフラザコートはこのプロセスにおいて重要な役割を果たします。 正確な分子経路は複雑であり、さまざまなシグナル伝達分子や転写因子との相互作用を伴います .

類似化合物との比較

デフラザコートは、プレドニゾロンやデキサメタゾンなどの他のグルココルチコイドと比較されることがよくあります。 これらの化合物はすべて同様の作用機序を共有していますが、デフラザコートは、特に骨の健康や体重増加に対する副作用が軽減されている点が特徴です . 類似の化合物には以下が含まれます。

- プレドニゾロン

- デキサメタゾン

- ヒドロコルチゾン

生物活性

Phenylcyclohexane is a compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

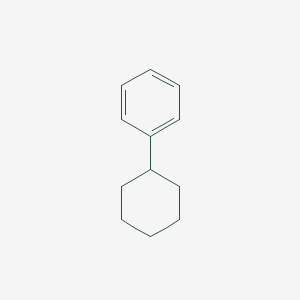

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring bonded to a phenyl group. The molecular formula is , and its structure can be represented as follows:

This compound exhibits interesting conformational behaviors due to the flexibility of the cyclohexane ring, which can influence its biological interactions.

Synthesis of this compound

This compound can be synthesized through various methods, including catalytic hydrogenation of biphenyl. A notable method involves using nickel-copper catalysts under controlled temperature conditions to achieve high yields of this compound while minimizing by-products such as bicyclohexyl .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of derivatives of this compound against various pathogens. In particular, compounds derived from this compound have shown promising activity against Mycobacterium tuberculosis. Research indicates that modifications to the cyclohexane ring significantly affect the minimum inhibitory concentration (MIC) values, enhancing efficacy compared to parent compounds .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | MIC (μg/mL) | Activity Against |

|---|---|---|

| Compound A | 80 | M. tuberculosis |

| Compound B | 50 | M. tuberculosis |

| Compound C | 32 | M. tuberculosis |

Enzymatic Interactions

This compound has also been studied for its interactions with various enzymes. Notably, it has been shown to undergo hydroxylation via cytochrome P450 enzymes, which can alter its biological activity significantly . This enzymatic transformation is crucial for understanding the metabolic pathways involved in its pharmacological effects.

Table 2: Hydroxylation Products of this compound

| Enzyme | Product | Yield (%) |

|---|---|---|

| Cytochrome P450 | Hydroxythis compound | 85 |

| Cytochrome P450 | Dihydroxythis compound | 65 |

Case Studies

-

Antituberculosis Activity :

A study focused on synthesizing and evaluating a series of this compound derivatives against M. tuberculosis. The results indicated that certain modifications to the substituents on the cyclohexane ring led to a significant increase in antimicrobial activity, with some compounds exhibiting MIC values comparable to established antituberculosis drugs . -

Cancer Research :

Another case study investigated the role of this compound derivatives in modulating signaling pathways in breast cancer cells. The findings suggested that these compounds could influence TGF-β signaling, potentially leading to either tumor suppression or promotion depending on their structural characteristics .

特性

IUPAC Name |

cyclohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGARGHRYKHJQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061188 | |

| Record name | Cyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Benzene, cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Phenylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

827-52-1, 19016-95-6 | |

| Record name | Cyclohexylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRJ2SXT894 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of phenylcyclohexane?

A1: this compound has a molecular formula of C12H16 and a molecular weight of 160.26 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize a variety of spectroscopic techniques to characterize this compound, including: - Nuclear Magnetic Resonance (NMR): NMR provides valuable insights into the structure and dynamics of this compound. Both 1H NMR and 13C NMR are employed to determine the connectivity and spatial arrangement of atoms within the molecule. [, , , ]- X-ray Diffraction: X-ray diffraction analysis provides information about the three-dimensional structure and conformation of this compound in its solid state, revealing bond lengths, angles, and crystal packing arrangements. [, , ]

Q3: What are the preferred conformations of this compound?

A3: this compound exhibits conformational flexibility, primarily due to the rotation around the bond connecting the phenyl ring to the cyclohexane ring. Studies have shown that the equatorial conformer of this compound, where the phenyl group occupies an equatorial position on the cyclohexane ring, is more stable than the axial conformer. [, ]

Q4: How does the presence of substituents on the phenyl ring affect the conformational behavior of this compound?

A4: Introducing substituents on the phenyl ring can significantly influence the conformational preferences of this compound. Bulky substituents, particularly in the ortho position, can lead to restricted rotation about the aryl-C(sp3) bond, resulting in atropisomerism. The size and position of these substituents determine the barrier to rotation and the relative populations of different conformers. []

Q5: What are the common methods for synthesizing this compound?

A5: this compound can be synthesized through various methods, including:- Catalytic Hydrogenation of Biphenyl: This widely used method involves the reduction of biphenyl in the presence of a suitable catalyst and hydrogen gas. [, ]- Reaction of Benzene and Cyclohexene: this compound can be produced through the alkylation of benzene with cyclohexene in the presence of a molecular sieve catalyst. []

Q6: What are the typical reactions that this compound undergoes?

A6: this compound, like other cycloalkanes, undergoes reactions typical of alkanes, including:- Oxidation: this compound can undergo oxidation reactions, primarily at the benzylic position. For example, cytochrome P450 enzymes can catalyze the hydroxylation of this compound to form phenylcyclohexanols. [, , ]- Halogenation: this compound can be halogenated under appropriate conditions, typically leading to the substitution of hydrogen atoms with halogens like chlorine or bromine. []

Q7: What are the potential applications of this compound and its derivatives?

A7: this compound and its derivatives find applications in various fields, including:- Liquid Crystals: Substituted phenylcyclohexanes, particularly those with polar groups, exhibit liquid crystalline properties, making them suitable for use in liquid crystal displays (LCDs). [, , , , ]- Pharmaceuticals: Certain derivatives of this compound have shown biological activity and are being investigated as potential drug candidates, particularly in the areas of pain management and enuresis treatment. [, ]- Chemical Intermediates: this compound can serve as a versatile building block for synthesizing more complex organic molecules. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。